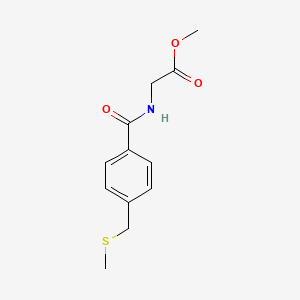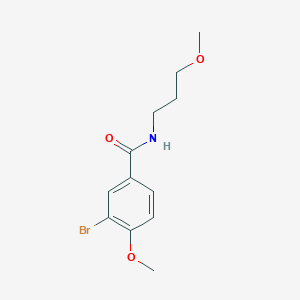![molecular formula C41H30N6O4 B14916286 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用機序
The mechanism of action of 4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[(2-Hydroxybenzylidene)amino]benzenesulfonamide
- 2-(2-Hydroxybenzylideneamino)phenol
- 4-[(2-Hydroxybenzylidene)amino]benzoic acid
Uniqueness
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its ability to form stable metal complexes and exhibit significant biological activity sets it apart from other similar compounds.
特性
分子式 |
C41H30N6O4 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)methylideneamino]-N-[4-[6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C41H30N6O4/c48-37-7-3-1-5-29(37)24-42-31-15-11-27(12-16-31)40(50)44-33-19-9-26(10-20-33)39-46-35-22-21-34(23-36(35)47-39)45-41(51)28-13-17-32(18-14-28)43-25-30-6-2-4-8-38(30)49/h1-25,48-49H,(H,44,50)(H,45,51)(H,46,47) |
InChIキー |
XDDZWSRKPABJAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



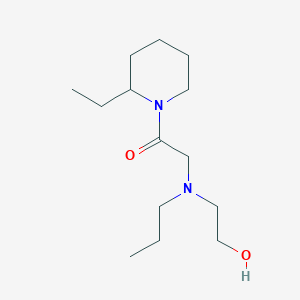

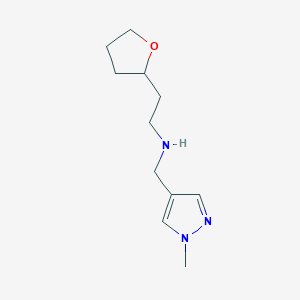
![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
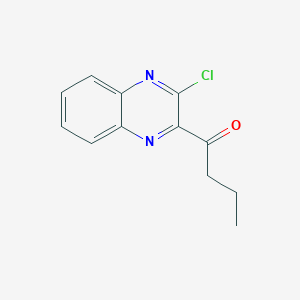
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)
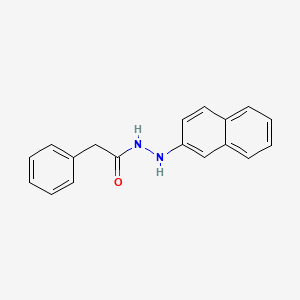
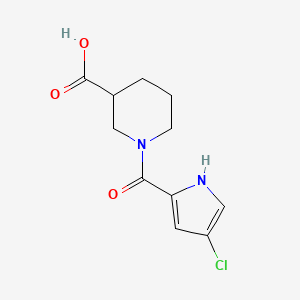
![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)

